Natriumdimethyldithiocarbamat

Übersicht

Beschreibung

Dibenzylamine, also known as N,N-dibenzylamine, is an organic compound with the chemical formula C14H15N. It is a secondary amine where two benzyl groups are attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. Dibenzylamine is used in various chemical reactions and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Dibenzylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Dibenzylamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.

Industry: Dibenzylamine is used as an intermediate in the production of dyes, rubber chemicals, and other industrial products.

Wirkmechanismus

Target of Action

Sodium dimethyldithiocarbamate (Dibam) is a widely used heavy metal chelating agent . It primarily targets heavy metals in the environment, capturing and removing them . This makes Dibam particularly useful in waste water streams and soil remediation applications .

Mode of Action

The mode of action for Dibam is associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy . It acts by interfering with the function of lipoic acid . Dibam is effective over a wide pH range and provides nearly complete precipitation of metals even in the presence of other chelating or sequestering agents .

Biochemical Pathways

The principal glucose oxidation pathway of the fungus Fusarium oxysporum f. sp. lycopersici, which is affected by Dibam, was found to be the pentose cycle .

Pharmacokinetics

Sodium dimethyldithiocarbamate trihydrate (SDDCT) is the main metabolite of disulfiram, an aldehyde dehydrogenase inhibitor . It acts as a chelating agent and is highly used to mobilize toxic metals from human tissues and experimental animals . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of Dibam.

Result of Action

The main effect of Dibam is to delay the complete oxidation of glucose to CO2 . It interferes with biosynthetic activities rather than enzymes of catabolic pathways . In the concentration range between 0.5 to 10.0×10-2 M Dibam, dose-response curves were bimodal with respect to spore germination, colony development, and CO2 production .

Action Environment

Dibam is highly effective at capturing and removing metals from the environment . It is particularly useful as a metal precipitating agent for waste water streams and soil remediation applications . Its effectiveness is observed over a wide pH range . .

Biochemische Analyse

Biochemical Properties

Sodium dimethyldithiocarbamate plays a significant role in biochemical reactions. It is used as a chelating agent for transition metal ions and as precursors to herbicides and vulcanization reagents

Cellular Effects

It has been reported that Sodium dimethyldithiocarbamate can inhibit ubiquitin activation through intracellular metal transport and increased oxidative stress in HEK293 cells . This suggests that Sodium dimethyldithiocarbamate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

A study has shown the real-time monitoring of the decomposition dynamics of Sodium dimethyldithiocarbamate under neutral and alkaline conditions .

Dosage Effects in Animal Models

The effects of Sodium dimethyldithiocarbamate at different dosages in animal models have not been extensively studied. It is known that exposure to dithiocarbamates may result in effects such as neuropathology, thyroid toxicity, and central nervous system developmental toxicity .

Metabolic Pathways

It is known to be involved in the metabolism of transition metal ions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzylamine can be synthesized through several methods:

Hydrogenation of Benzylideneaniline: This method involves the catalytic hydrogenation of benzylideneaniline in the presence of a palladium catalyst.

Reductive Amination: Benzaldehyde reacts with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst.

N-Alkylation of Aniline: Aniline can be alkylated with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, dibenzylamine is typically produced through the hydrogenation of benzaldehyde in the presence of ammonia and a palladium catalyst. This method is preferred due to its efficiency and high yield.

Types of Reactions:

Oxidation: Dibenzylamine can undergo oxidation to form N-benzylidenebenzylamine and benzaldehyde.

Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.

Substitution: Dibenzylamine can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas over a nickel catalyst.

Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-benzylidenebenzylamine and benzaldehyde.

Reduction: Benzylamine.

Substitution: Various substituted dibenzylamines depending on the substituent used.

Vergleich Mit ähnlichen Verbindungen

Dibenzylamine can be compared with other similar compounds such as benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine:

Benzylamine: Unlike dibenzylamine, benzylamine has only one benzyl group attached to the nitrogen atom. It is a primary amine and has different reactivity and applications.

N-Methylbenzylamine: This compound has one benzyl group and one methyl group attached to the nitrogen atom. It exhibits different chemical properties and reactivity compared to dibenzylamine.

N,N-Dimethylbenzylamine: This compound has one benzyl group and two methyl groups attached to the nitrogen atom. It is more sterically hindered and has different reactivity compared to dibenzylamine.

Dibenzylamine is unique due to its two benzyl groups, which confer specific chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Biologische Aktivität

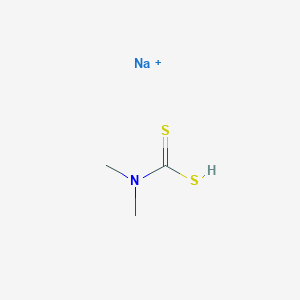

Sodium dimethyldithiocarbamate (SDDC) is an organosulfur compound with significant biological activity, primarily due to its chelating properties and interactions with metal ions. This article explores the biological effects, mechanisms of action, and relevant research findings regarding SDDC.

Sodium dimethyldithiocarbamate has the molecular formula and a molecular weight of approximately 143.21 g/mol. It typically appears as a pale yellow, water-soluble salt. The compound functions as a bidentate ligand, allowing it to form coordinate covalent bonds with metal ions through its sulfur atoms, effectively reducing the reactivity of these metals and altering their biological interactions.

1. Antiparasitic Effects

Research has shown that SDDC exhibits antiparasitic activity against various strains of Trypanosoma cruzi, the causative agent of Chagas disease. The compound acts by generating reactive oxygen species (ROS) and chelating essential metal ions necessary for the survival of the parasite .

- Case Study : In a study evaluating the effects of SDDC on T. cruzi, different concentrations were tested on epimastigote and trypomastigote forms. The results indicated that SDDC significantly reduced the viability of these parasites, with lower concentrations affecting mammalian RAW cells more than 3T3 cells, demonstrating selective toxicity towards parasites .

2. Toxicological Studies

Toxicological assessments have revealed that SDDC can induce various adverse effects in mammals. In rodent studies, exposure to SDDC resulted in increased liver weight, degeneration, and necrosis in liver tissues. Additionally, thyroid-related effects such as hyperplasia and carcinomas were observed .

- Table 1: Summary of Toxicological Findings

| Study Type | Organ Affected | Observed Effect | NOAEL (mg/kg bw/day) |

|---|---|---|---|

| Short-term (4 weeks) | Liver | Degeneration, necrosis | 3 |

| Long-term (2 years) | Thyroid | C-cell adenoma/carcinoma | Not identified |

| Chronic (13 weeks) | General (multiple organs) | Reduced body weight, organ weight changes | 100 |

3. Chelation Properties

The chelation ability of SDDC is notable for its role in detoxifying heavy metals and mitigating oxidative stress. By binding to metals, SDDC can prevent metal-induced cellular damage and has been studied for potential applications in treating metal toxicity.

Research Findings

Several studies have investigated the biological activity of sodium dimethyldithiocarbamate:

- Conductivity Studies : Research measured the electrical conductivity of dilute solutions of SDDC in dimethylformamide at varying temperatures (25°C to 40°C). The findings indicated that conductivity increases with temperature due to enhanced ion mobility and solvation dynamics .

- Thermodynamic Parameters : The activation energy () was found to be positive, indicating that ion association processes are favored over dissociation at higher temperatures. This suggests a thermodynamically favorable interaction between SDDC and metal ions in solution .

Eigenschaften

IUPAC Name |

sodium;N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRVIHUFHQIAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6NNaS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027050 | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline] | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Miscible with water | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.43 g/mL at 20 °C | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow liquid (40% w/w aqueous solution) | |

CAS No. |

128-04-1, 72140-17-1 | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18222 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyldithio-, sodium salt, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072140171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyldithiocarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/769GO8W6QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

110 °C | |

| Record name | SODIUM N,N-DIMETHYLDITHIOCARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6811 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.